

Application Notes and Protocols for QM385 in T-Cell Mediated Pathologies

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Compound of Interest

Compound Name: QM385

Cat. No.: B10824423

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Introduction

QM385 is a potent, orally bioavailable small molecule inhibitor of Sepiapterin Reductase (SPR). [1][2] By inhibiting SPR, **QM385** blocks the de novo synthesis of tetrahydrobiopterin (BH4), an essential cofactor for several enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases.[1][3] In the context of immunology, BH4 has been identified as a critical factor for the proliferation of T-cells.[1] Consequently, **QM385**, through its reduction of BH4 levels, effectively suppresses T-cell proliferation, positioning it as a valuable tool for studying T-cell mediated pathologies such as autoimmune diseases and allergic inflammation.[1][4] This document provides detailed application notes and experimental protocols for the use of **QM385** in T-cell research.

Mechanism of Action

QM385 targets and inhibits Sepiapterin Reductase (SPR), the terminal enzyme in the de novo BH4 synthesis pathway. This pathway starts with guanosine triphosphate (GTP) and proceeds through enzymatic steps to produce BH4. Inhibition of SPR leads to a reduction in intracellular BH4 levels and a concurrent accumulation of sepiapterin, which can be used as a biomarker of SPR inhibition.[1] The reduction in BH4 availability impairs the metabolic processes required for robust T-cell proliferation upon activation.[1]

Data Presentation

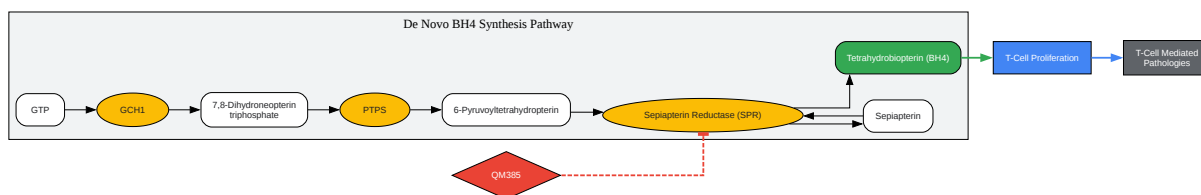
Table 1: In Vitro and In Vivo Efficacy of QM385

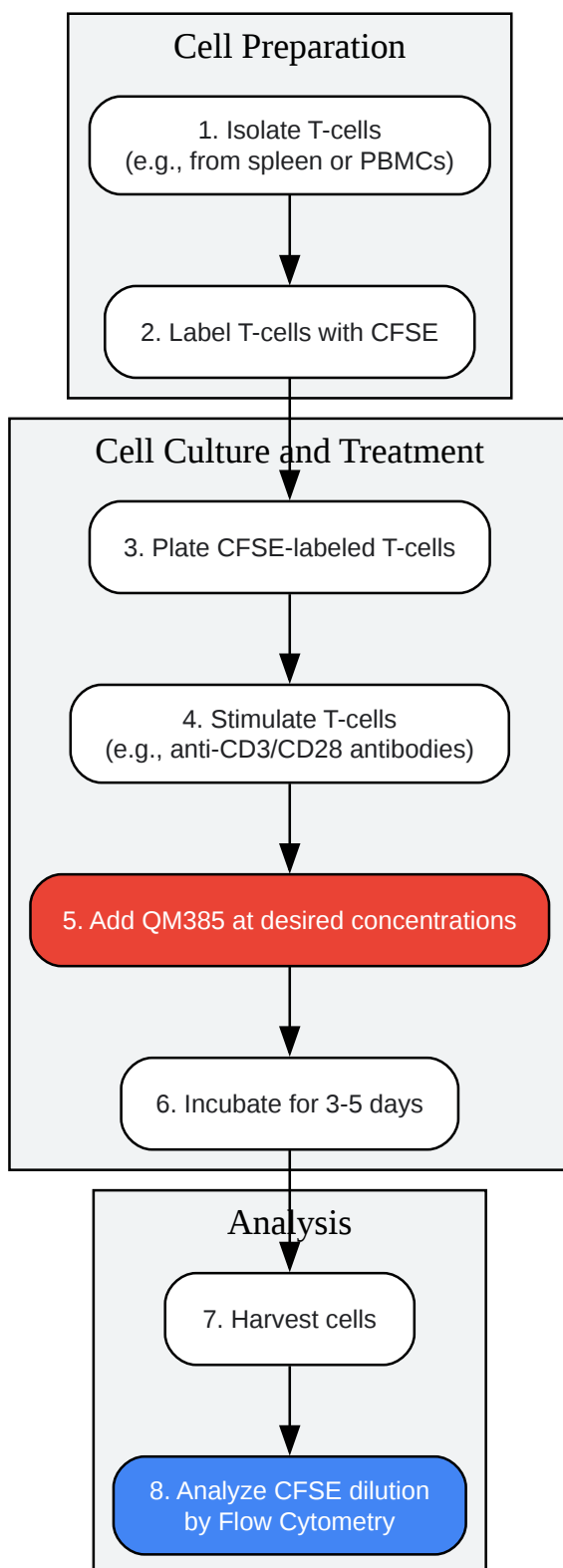
Parameter	Value	Species	Assay/Model	Reference
IC50 (SPR)	1.49 nM	Human	Cell-free assay	[2]
IC50 (Cell-based)	35 nM	Not Specified	Cell-based assay	[4]
Effective Concentration (In Vitro)	2.5 μ M - 5 μ M	Mouse	CD4+ T-cell proliferation	[1]
Effective Dose (In Vivo)	0.3 mg/kg - 3 mg/kg (p.o.)	Mouse	Collagen Antibody-Induced Arthritis (CAIA)	[4]

Table 2: Pharmacokinetic Properties of QM385 in Mice

Parameter	Value	Route of Administration	Reference
Tmax	1 hour	Oral (p.o.)	[4]
T1/2	4 hours	Oral (p.o.)	[4]

Mandatory Visualizations





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References

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- 2. researchgate.net [researchgate.net]
- 3. Tetrahydrobiopterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for QM385 in T-Cell Mediated Pathologies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824423#qm385-for-studying-t-cell-mediated-pathologies]

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